molecular formula C6H9ClN2O2S B13253127 (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride

(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride

Cat. No.: B13253127
M. Wt: 208.67 g/mol
InChI Key: KBEOPEWUCNUXEK-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical building block of high value in organic synthesis and medicinal chemistry research. This compound belongs to a class of reagents known as sulfonyl chlorides, which are highly reactive and commonly used to introduce the methanesulfonyl (mesyl) group into target molecules . The core structure is based on the 1,3-dimethyl-1H-pyrazole scaffold , functionalized with a sulfonyl chloride group, making it a versatile intermediate for the synthesis of more complex compounds. Researchers utilize this reagent primarily as a sulfonylation agent. It can react with nucleophiles such as amines and alcohols to create sulfonamides and sulfonate esters, respectively. These functional groups are crucial in drug discovery, as they can improve the pharmacokinetic properties of lead compounds, serve as protective groups in multi-step syntheses, or act as key linkages in material science applications. The presence of the methyl-substituted pyrazole ring provides a sterically defined and metabolically stable heterocyclic framework often explored in the development of bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3

InChI Key

KBEOPEWUCNUXEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Chlorination and Sulfonylation Steps

  • Chlorination : This step involves introducing a chlorine atom into the pyrazole ring. The exact conditions for chlorination may vary depending on the starting material and desired yield.

  • Sulfonylation : This involves attaching a methanesulfonyl group to the pyrazole ring. Common solvents used include dichloromethane or acetonitrile, often in conjunction with bases like triethylamine or pyridine.

General Synthesis Approach

A general approach to synthesizing sulfonyl chlorides from pyrazoles involves the following steps:

  • Synthesis of Pyrazole : The pyrazole ring can be synthesized through various methods, such as the condensation of hydrazine with appropriate ketones or aldehydes.

  • Sulfonylation Reaction : The pyrazole is then treated with chlorosulfonic acid to introduce the sulfonyl group, followed by conversion to the sulfonyl chloride using thionyl chloride.

Chemical Properties and Applications

This compound is highly reactive, making it suitable for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals. Its applications include reactions with nucleophiles to form sulfonamides, which are important in medicinal chemistry.

Data Table: Synthesis Conditions for Similar Compounds

Compound Starting Materials Reaction Conditions Yield
3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione, Hydrazine Hydrate Methanol, 25–35°C Quantitative
3,5-Dimethyl-1H-pyrazolesulfonyl chloride 3,5-Dimethyl-1H-pyrazole, Chlorosulfonic Acid, Thionyl Chloride Chloroform, 0°C to 60°C Not specified

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Potassium tert-butoxide, sodium hydride

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed:

  • Sulfonamide derivatives
  • Sulfonate derivatives
  • Sulfonothioate derivatives

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The sulfonyl chloride group in the target compound increases electrophilicity compared to the electron-donating -NH₂/-OH groups in compounds or the moderately electron-withdrawing -CF₃/-CHO groups in .

Physical Properties

  • Solubility : The sulfonyl chloride group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the lipophilic -CF₃/-S-C₆H₄Cl groups in .
  • Stability: The target compound is moisture-sensitive due to -SO₂Cl’s hydrolysis propensity, whereas ’s methanones and ’s carbaldehydes exhibit greater stability under ambient conditions.

Research Findings and Trends

Recent studies highlight the following:

Synthetic Efficiency : The target compound’s synthesis achieves >85% yield under optimized sulfonation conditions, outperforming analogous thiophene-based sulfonyl chlorides (70–75% yields) .

Biological Activity: Pyrazole sulfonamides derived from the target compound show IC₅₀ values of <1 μM against SARS-CoV-2 Mpro, comparable to ’s methanone derivatives (IC₅₀ ~0.5 μM) but with improved selectivity .

Industrial Use: The compound’s reactivity in polymer sulfonation is superior to non-chlorinated analogs, enabling low-temperature processing in specialty plastics .

Biological Activity

(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with two methyl groups at the 1 and 3 positions and a methanesulfonyl chloride group at the 5 position. This specific arrangement contributes to its reactivity and biological properties. The electrophilic nature of the sulfonyl chloride group allows it to participate in various substitution reactions, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are pivotal in disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has shown effectiveness against specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial Evaluation Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antitumor Activity Induced apoptosis in A-431 and Jurkat cell lines with IC50 values comparable to standard drugs.
Enzyme Interaction Studies Identified as a potent inhibitor of specific enzymes involved in tumor growth.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives to understand structure-activity relationships (SAR).

Compound NameMolecular FormulaBiological Activity
(1,4-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chlorideC6H8Cl2N2O2SAntimicrobial, Antitumor
(1,3-Dimethyl-1H-pyrazol-4-YL)methanesulfonamideC6H11N3O2SModerate Antitumor Activity
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonyl chlorideC6H8Cl2N2O2SEnhanced Reactivity Profiles

This table highlights how variations in substitution patterns influence the biological activities of pyrazole derivatives.

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